Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride
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Overview
Description
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride typically involves multi-step reactions. One common method involves the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate is then subjected to a cycloaddition reaction with ethyl acrylate to form the tetrazole ring. The resulting compound is then reacted with piperidine under acidic conditions to yield the final product as a monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Brorphine: A piperidine benzimidazolone derivative with similar structural features.
Bezitramide: An opioid with a chemical structure similar to brorphine.
Uniqueness
Piperidine, 1-(2-(5-(4-bromophenyl)-2H-tetrazol-2-yl)ethyl)-, monohydrochloride is unique due to the presence of the tetrazole ring and the bromophenyl group, which confer specific chemical and biological properties.
Properties
CAS No. |
158553-41-4 |
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Molecular Formula |
C14H19BrClN5 |
Molecular Weight |
372.69 g/mol |
IUPAC Name |
1-[2-[5-(4-bromophenyl)tetrazol-2-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H18BrN5.ClH/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19;/h4-7H,1-3,8-11H2;1H |
InChI Key |
WRGLPZAHJOPICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
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